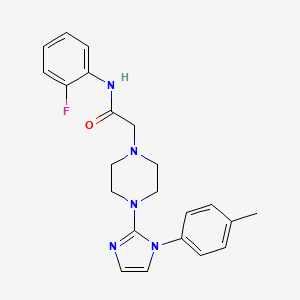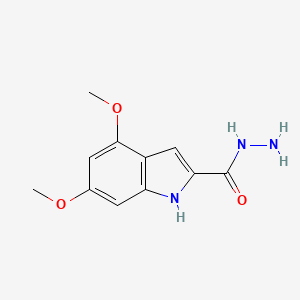
4,6-dimetoxi-1H-indol-2-carbohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-1H-indole-2-carbohydrazide is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of methoxy groups at the 4 and 6 positions of the indole ring and a carbohydrazide group at the 2 position. The unique structure of 4,6-dimethoxy-1H-indole-2-carbohydrazide makes it a valuable target for research in various scientific fields.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-1H-indole-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent for diseases related to oxidative stress and neurodegeneration.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 4,6-dimethoxy-1H-indole-2-carbohydrazide is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
4,6-dimethoxy-1H-indole-2-carbohydrazide: interacts with acetylcholinesterase, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .
Biochemical Pathways
The inhibition of acetylcholinesterase by 4,6-dimethoxy-1H-indole-2-carbohydrazide affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory. The increased concentration of acetylcholine due to the inhibition of acetylcholinesterase can lead to enhanced cholinergic transmission .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4,6-dimethoxy-1H-indole-2-carbohydrazide These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The molecular and cellular effects of 4,6-dimethoxy-1H-indole-2-carbohydrazide ’s action primarily involve the enhancement of cholinergic transmission . This enhancement can lead to various physiological effects, depending on the specific tissues and organs involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-dimethoxy-1H-indole-2-carbohydrazide . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with acetylcholinesterase .
Análisis Bioquímico
Biochemical Properties
4,6-dimethoxy-1H-indole-2-carbohydrazide has been found to exhibit antioxidant properties and acetylcholinesterase inhibition properties . This suggests that it interacts with enzymes such as acetylcholinesterase, potentially inhibiting its activity .
Cellular Effects
For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its acetylcholinesterase inhibition properties, it may bind to this enzyme and inhibit its activity, thereby affecting neurotransmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dimethoxy-1H-indole-2-carbohydrazide can be synthesized starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate. The synthesis involves a cyclodehydration reaction to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds. This reaction is typically carried out in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile .
Industrial Production Methods
While specific industrial production methods for 4,6-dimethoxy-1H-indole-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy groups and the carbohydrazide group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of 4,6-dimethoxy-1H-indole-2-carbohydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of 4,6-dimethoxy-1H-indole-2-carbohydrazide depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole derivatives, while substitution reactions can yield a variety of substituted indole compounds .
Comparación Con Compuestos Similares
4,6-Dimethoxy-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:
4,6-Dimethoxy-1H-indole-2-carboxylate: This compound is a precursor in the synthesis of 4,6-dimethoxy-1H-indole-2-carbohydrazide and shares similar structural features.
2-(Indol-2-yl)-1,3,4-oxadiazole: This derivative is formed through cyclodehydration of the carbohydrazide and exhibits distinct biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant growth and development.
The uniqueness of 4,6-dimethoxy-1H-indole-2-carbohydrazide lies in its specific functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4,6-dimethoxy-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-6-3-8-7(10(4-6)17-2)5-9(13-8)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFXTLCZEVOZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)NN)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
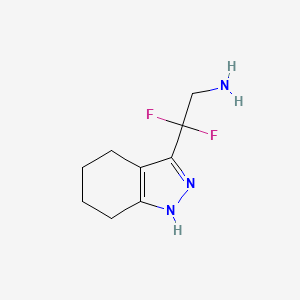
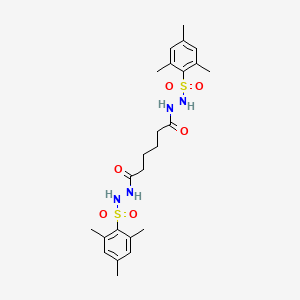
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone](/img/structure/B2572282.png)
![Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572283.png)
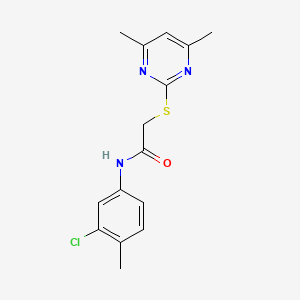
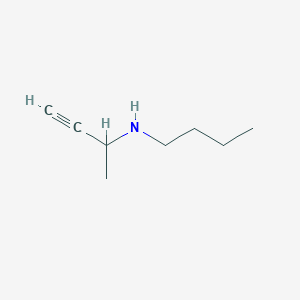
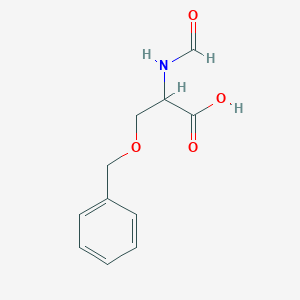
![5-chloro-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572290.png)

![2-(thiophen-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2572292.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2572294.png)
![3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2572295.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2572297.png)
